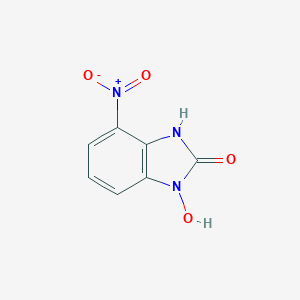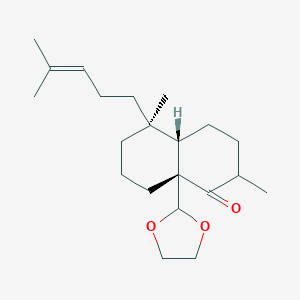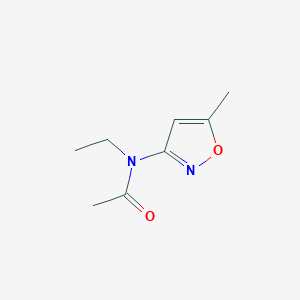
3-hydroxy-7-nitro-1H-benzimidazol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-hydroxy-7-nitro-1H-benzimidazol-2-one (HNBI) is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. It is a fluorescent molecule that has been used as a probe in various biochemical and physiological studies.
Wissenschaftliche Forschungsanwendungen
3-hydroxy-7-nitro-1H-benzimidazol-2-one has been used as a probe in various biochemical and physiological studies. It has been used to study DNA replication, protein-protein interactions, and enzyme activity. This compound has also been used to study the localization and trafficking of proteins in living cells. In addition, this compound has been used to study the dynamics of lipid membranes and the interactions between lipids and proteins.
Wirkmechanismus
The mechanism of action of 3-hydroxy-7-nitro-1H-benzimidazol-2-one is based on its ability to bind to specific targets, such as DNA or proteins. This compound can bind to DNA by intercalation, which involves inserting itself between the base pairs of DNA. This compound can also bind to proteins by forming hydrogen bonds or hydrophobic interactions. The binding of this compound to DNA or proteins can result in changes in their structure or function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound depend on its target and concentration. This compound has been shown to inhibit DNA replication and transcription by binding to DNA. This compound has also been shown to inhibit the activity of enzymes, such as topoisomerases and kinases, by binding to their active sites. In addition, this compound has been shown to affect the structure and function of proteins, such as ion channels and receptors, by binding to them.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-hydroxy-7-nitro-1H-benzimidazol-2-one in lab experiments include its high sensitivity, selectivity, and versatility. This compound can be used to study a wide range of targets, including DNA, proteins, and lipids. This compound can also be used in live cells and tissues, allowing for the study of dynamic processes. However, the limitations of using this compound include its potential toxicity, photobleaching, and limited availability.
Zukünftige Richtungen
There are several future directions for the use of 3-hydroxy-7-nitro-1H-benzimidazol-2-one in scientific research. One direction is the development of this compound-based probes for specific targets, such as cancer cells or pathogens. Another direction is the optimization of this compound synthesis and purification methods to improve yield and purity. Additionally, the use of this compound in combination with other probes or imaging techniques, such as fluorescence resonance energy transfer (FRET) or super-resolution microscopy, could lead to new insights into biological processes.
Synthesemethoden
3-hydroxy-7-nitro-1H-benzimidazol-2-one can be synthesized using several methods, including the reaction of 2-nitroaniline with glyoxal in the presence of ammonium acetate, or the reaction of 2-nitroaniline with glyoxal in the presence of ethylenediamine. The yield of this compound can be improved by using a higher concentration of ammonium acetate or ethylenediamine. The purity of this compound can be increased by recrystallization from ethanol or acetic acid.
Eigenschaften
CAS-Nummer |
116059-18-8 |
|---|---|
Molekularformel |
C7H5N3O4 |
Molekulargewicht |
195.13 g/mol |
IUPAC-Name |
3-hydroxy-7-nitro-1H-benzimidazol-2-one |
InChI |
InChI=1S/C7H5N3O4/c11-7-8-6-4(9(7)12)2-1-3-5(6)10(13)14/h1-3,12H,(H,8,11) |
InChI-Schlüssel |
OFNRAYCVCXGORV-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C(=C1)[N+](=O)[O-])NC(=O)N2O |
Kanonische SMILES |
C1=CC2=C(C(=C1)[N+](=O)[O-])NC(=O)N2O |
Synonyme |
2H-Benzimidazol-2-one,1,3-dihydro-1-hydroxy-4-nitro-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






silyl](/img/structure/B55129.png)
![8-Chloro-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one](/img/structure/B55132.png)








